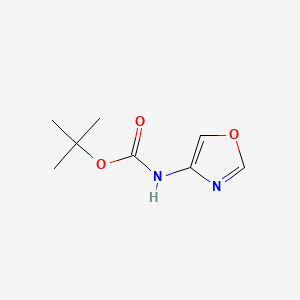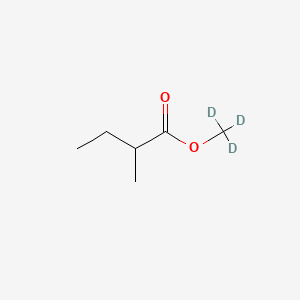
DL-2-Methylbutyric Acid Methyl-d3 Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-2-Methylbutyric Acid Methyl-d3 Ester is a deuterium-labeled compound, specifically a methyl ester of 2-methylbutanoic acid where the methyl group is substituted with three deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl 2-methylbutanoate typically involves the deuteration of methylarenes. An efficient and practical method for α-trideuteration of methylarenes has been developed, which proceeds via an inexpensive base such as sodium hydroxide or potassium tert-butoxide.
Industrial Production Methods
While specific industrial production methods for trideuteriomethyl 2-methylbutanoate are not widely documented, the general approach involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The process may involve multiple steps, including deprotonation, reprotonation, and purification to ensure high isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions
DL-2-Methylbutyric Acid Methyl-d3 Ester, like other esters, can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methylbutanoic acid and trideuteriomethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and trideuteriomethanol.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 2-methylbutanoic acid and trideuteriomethanol.
Reduction: Trideuteriomethyl 2-methylbutanol.
Transesterification: A new ester and trideuteriomethanol.
Applications De Recherche Scientifique
DL-2-Methylbutyric Acid Methyl-d3 Ester has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Mécanisme D'action
The mechanism by which trideuteriomethyl 2-methylbutanoate exerts its effects is primarily through its isotopic substitution. The presence of deuterium atoms can alter the reaction kinetics and metabolic pathways of the compound. For example, deuterium substitution can slow down the rate of enzymatic reactions, providing insights into the reaction mechanisms and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: The non-deuterated analog of trideuteriomethyl 2-methylbutanoate.
d9-Caffeine: Another deuterium-labeled compound where the methyl groups are substituted with deuterium atoms.
Uniqueness
DL-2-Methylbutyric Acid Methyl-d3 Ester is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and mechanistic studies. The deuterium atoms can significantly influence the compound’s physical and chemical properties, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
1082582-07-7 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
119.178 |
Nom IUPAC |
trideuteriomethyl 2-methylbutanoate |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/i3D3 |
Clé InChI |
OCWLYWIFNDCWRZ-HPRDVNIFSA-N |
SMILES |
CCC(C)C(=O)OC |
Synonymes |
2-Methylbutyric Acid Methyl-d3 Ester; α-Methylbutyric Acid Methyl-d3 Ester; (±)-Methyl-d3 2-Methylbutanoate; (±)-Methyl-d3 α-Methylbutyrate; 2-Methylbutanoic Acid Methyl-d3 Ester; Methyl-d3 2-Methylbutanoate; Methyl-d3 2-Methylbutyrate; Methyl-d3 Ant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


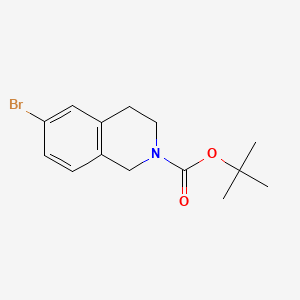

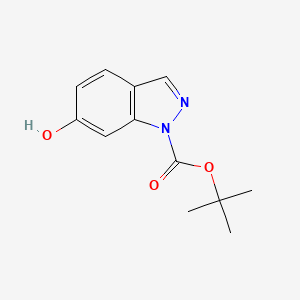
![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)

![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)

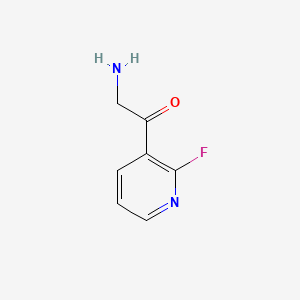
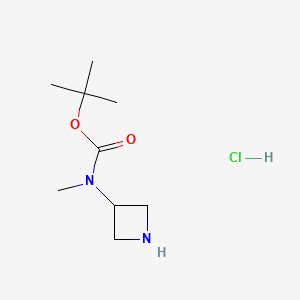
![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)
![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)
